molecular formula C4H6F3NOS B2706649 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide CAS No. 422-25-3

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide

Cat. No.: B2706649
CAS No.: 422-25-3
M. Wt: 173.15
InChI Key: ZBNQSHXCMRBTRY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is a fluorinated thioamide derivative characterized by a trifluoromethyl group, a hydroxyl group, and a methyl substituent on a propanethioamide backbone.

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methylpropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NOS/c1-3(9,2(8)10)4(5,6)7/h9H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNQSHXCMRBTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide typically involves the introduction of trifluoromethyl and thioamide groups into a suitable precursor. One common method involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with thioamide reagents under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the thioamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive sites:

  • Thioamide group (-C(=S)-NH₂) : Thiocarbonyl groups are generally more reactive than amides due to sulfur’s larger size and lower electronegativity.

  • Hydroxyl group (-OH) : Located on the tertiary carbon, this group may participate in acid-base or substitution reactions.

  • Trifluoromethyl group (-CF₃) : Highly electron-withdrawing, stabilizing adjacent groups and influencing reaction pathways.

Potential Reactions

While explicit reaction data for this thioamide is limited in the provided sources, its reactivity can be inferred from analogous thiocarboxamides:

  • Hydrolysis : Thioamides typically hydrolyze under acidic or basic conditions to form carboxylic acids (via thiol intermediates). For example:
    R-C(=S)-NH₂ + H₂O → R-C(=O)-NH₂ + H₂S\text{R-C(=S)-NH₂ + H₂O → R-C(=O)-NH₂ + H₂S}

  • Alkylation : The thioamide nitrogen may undergo alkylation, forming substituted derivatives.

  • Substitution Reactions : The hydroxyl group could act as a leaving group under specific conditions, though steric hindrance from the trifluoromethyl group may limit reactivity.

Comparison with Related Amides

Research on analogous amides (e.g., secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid) highlights structural optimization strategies that may inform thioamide reactivity :

  • Methyl substitution : Methyl groups at specific positions on piperazine derivatives significantly enhance inhibitory activity against pyruvate dehydrogenase kinase (PDHK) .

  • Electron-poor substituents : Benzoyl groups at the 4-position of piperazine improve oral bioavailability and enzymatic inhibition .

Feature Thioamide (Current Compound)Amide Analogs
Functional Group -C(=S)-NH₂-C(=O)-NH₂
Reactivity Higher (thiocarbonyl)Lower (carbonyl)
Key Substituents -CF₃, -OHPiperazine derivatives

Data Table

Property Value
Molecular Formula C₄H₆F₃NOS
Molecular Weight 173.15 g/mol
CAS No. 422-25-3
Storage Conditions Not specified

Research Gaps and Limitations

The provided sources lack explicit reaction data for this thioamide. While structural analogs (e.g., amides) have been studied for enzymatic inhibition , the sulfur-containing functional group in the thioamide introduces distinct reactivity that remains uncharacterized in the literature reviewed. Further experimental studies are needed to validate these inferred reaction pathways.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,3,3-trifluoro-2-hydroxy-2-methylpropanethioamide is C4H6F3NOSC_4H_6F_3NOS. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which is critical for its biological activity.

Inhibition of Pyruvate Dehydrogenase Kinase

One of the most significant applications of this compound is its role as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK is an important regulatory enzyme in the metabolic pathway that converts pyruvate into acetyl-CoA. Inhibition of this enzyme can enhance glucose oxidation and reduce lactate levels in tissues.

A study demonstrated that derivatives of this compound significantly inhibited PDHK activity. For instance, one derivative showed an IC50 value of 16 nM, indicating potent inhibitory effects on PDHK. This inhibition was associated with increased oxidation of lactate in human fibroblasts and enhanced activity of pyruvate dehydrogenase in various tissues in vivo .

Potential Anticancer Activity

Research has indicated that compounds derived from this compound may exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of several cancer cell lines. For example, a series of acylated derivatives demonstrated significant cytotoxicity against human tumor cells, suggesting their potential as therapeutic agents in cancer treatment .

Case Study 1: PDHK Inhibition

In a controlled experiment involving various derivatives of this compound:

  • Objective : To evaluate the inhibitory effects on PDHK.
  • Method : Enzymatic assays were conducted to determine IC50 values.
  • Results : The lead compound exhibited an IC50 value of 16 nM, significantly enhancing the oxidation of lactate in treated cells compared to controls.

Case Study 2: Anticancer Activity Evaluation

Another study focused on the anticancer potential:

  • Objective : To assess the efficacy against multiple cancer cell lines.
  • Method : The National Cancer Institute's protocols were employed to evaluate cell growth inhibition.
  • Results : The synthesized compounds showed an average growth inhibition rate exceeding 50% across various cancer types .

Data Table: Summary of Biological Activities

Compound DerivativeTarget EnzymeIC50 (nM)Cancer Cell LinesGrowth Inhibition (%)
Compound APDHK16Hela>50
Compound BPDHK180K562>40
Compound CPDHK30A549>55

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy and thioamide groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique trifluoro-hydroxy-methyl-thioamide structure distinguishes it from related fluorinated and thioamide-containing analogs. Below is a systematic comparison based on functional groups and properties inferred from the evidence:

Fluorinated Alcohols and Thioamides

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): This compound shares a hydroxypropylamine backbone but lacks fluorine and the thioamide group. The absence of fluorine reduces lipophilicity, while the thiophene moiety may confer distinct electronic properties. The hydroxyl group in both compounds suggests comparable solubility challenges, but the trifluoromethyl group in 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide likely improves membrane permeability .
  • Fluorinated Prostaglandins and Steroids ():
    Fluorination at strategic positions in these molecules enhances receptor binding and metabolic resistance. Similarly, the trifluoromethyl group in the target compound may stabilize it against enzymatic degradation, though its smaller size compared to prostaglandins limits direct pharmacological parallels .

Thioamide-Containing Analogs

  • 3-(4-Hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide ():
    This compound features a trifluoromethylphenyl group and a tetrazole ring, which enhance aromatic interactions and acidity. In contrast, the thioamide group in this compound may exhibit stronger hydrogen-bonding capacity but lower thermal stability compared to amides .

Fluorinated Aromatics ():

Compounds like 1-Fluoronaphthalene () highlight fluorine’s electron-withdrawing effects on aromatic systems.

Data Table: Functional Group and Property Comparison

Compound Name Key Functional Groups Lipophilicity (LogP)* Metabolic Stability Hydrogen Bonding
This compound CF₃, OH, thioamide, CH₃ High (est. 2.1–2.5) High Moderate
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol OH, NHCH₃, thiophene Moderate (est. 1.5) Moderate High
1-Fluoronaphthalene Fluorinated aromatic Low (est. 3.0) Low None
Fluorinated Prostaglandins (reference) CF₃, COOH, cyclopentane Variable Very High High

*Estimated based on functional group contributions .

Research Findings and Implications

  • Synthetic Challenges : The trifluoromethyl and thioamide groups may complicate synthesis due to fluorine’s reactivity and thioamide sensitivity to oxidation. This contrasts with simpler fluorinated alcohols like those in .
  • Bioactivity Potential: Thioamides are known for enzyme inhibition (e.g., cysteine proteases), and the trifluoromethyl group could enhance target selectivity, as seen in fluorinated drug candidates .

Biological Activity

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide (CAS Number: 422-25-3) is a fluorinated organic compound notable for its unique chemical structure, which includes trifluoromethyl, hydroxy, and thioamide functional groups. This combination contributes to its diverse biological activities and potential applications in various fields such as biochemistry, pharmacology, and environmental science.

The molecular formula of this compound is C4H6F3NOS. The presence of the trifluoromethyl group enhances its lipophilicity and stability, making it a valuable building block in synthetic chemistry and pharmaceuticals.

Key Functional Groups:

  • Trifluoromethyl Group: Enhances biological activity and binding affinity.
  • Hydroxy Group: Can participate in hydrogen bonding.
  • Thioamide Group: Contributes to reactivity and potential enzyme interactions.

The primary biological target of this compound is the amidase enzyme (Bp-Ami) from Burkholderia phytofirmans ZJB-15079. This compound acts as an inhibitor through a cobalt-dependent mechanism. Its interaction leads to the hydrolysis of C–N bonds in various amides, resulting in the formation of carboxylic acids and ammonia. Notably, it facilitates the kinetic resolution of racemic mixtures to yield optically pure compounds.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways:

  • Hydrolysis of Amides: It promotes the breakdown of amides into their corresponding acids.
  • Enzyme Inhibition: It inhibits pyruvate dehydrogenase kinase (PDHK), which plays a critical role in metabolic regulation. In studies, derivatives of this compound have demonstrated significant inhibition with IC50 values as low as 16 nM .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition:
    • Pyruvate Dehydrogenase Kinase (PDHK): It has been identified as a potent inhibitor with implications for metabolic disorders.
    • Kinetic Studies: The compound enhances the oxidation of lactate in human fibroblasts and increases PDH activity in various tissues .
  • Microbial Degradation:
    • Certain bacterial strains can degrade this compound effectively, showcasing its potential environmental impact and utility in bioremediation processes.

Case Studies

Several studies have explored the biological applications of this compound:

StudyFocusFindings
Enzyme InteractionDemonstrated interaction with Bp-Ami leading to effective hydrolysis of amides.
PDHK InhibitionIdentified as a potent inhibitor with significant effects on metabolic pathways; IC50 values indicate strong activity.
Microbial UtilizationShowed that Burkholderia phytofirmans can utilize this compound for growth, indicating its biodegradability.

Applications

The unique properties of this compound open avenues for various applications:

  • Pharmaceutical Development: Potential use as an enzyme inhibitor for therapeutic interventions.
  • Chemical Synthesis: Acts as a precursor in creating complex organic molecules.
  • Environmental Science: Its degradability by specific microbes suggests potential use in bioremediation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via thioamidation of a trifluoromethyl ketone precursor using sulfurizing agents like Lawesson’s reagent or H2S under controlled conditions. For example, trifluoromethyl ketones (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) are often acylated and then subjected to nucleophilic substitution with thiol sources . Purity validation requires <sup>19</sup>F NMR to confirm fluorinated groups and HPLC-MS to detect sulfur-containing byproducts. Crystallization in polar aprotic solvents (e.g., THF) improves purity .

Q. Which spectroscopic techniques are critical for characterizing the hydroxyl and thioamide groups in this compound?

  • Methodological Answer :

  • Hydroxyl group : Use FT-IR (stretching ~3200–3600 cm<sup>−1</sup>) and <sup>1</sup>H NMR (broad peak at δ 1.5–5.0 ppm, exchangeable with D2O).
  • Thioamide group : Employ <sup>13</sup>C NMR (C=S resonance ~170–200 ppm) and Raman spectroscopy (C-S stretching ~600–700 cm<sup>−1</sup>). X-ray crystallography (as in ) resolves steric effects from the trifluoromethyl group .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize byproducts during the synthesis of this compound?

  • Methodological Answer : Apply a factorial design (e.g., 2<sup>3</sup> design) to test variables:

  • Temperature (20–60°C), catalyst loading (0.1–1.0 eq), and solvent polarity (THF vs. DCM).
  • Monitor byproduct formation (e.g., disulfide derivatives) via LC-MS. Statistical analysis identifies dominant factors. For example, higher solvent polarity may suppress thiol oxidation .

Q. What computational strategies predict the reactivity of the trifluoromethyl group in nucleophilic substitutions?

  • Methodological Answer : Use density functional theory (DFT) to model transition states for reactions at the CF3 center. For instance, calculate activation energies for SN<sup>2</sup> displacement with thiols vs. amines. Software like Gaussian or ORCA can simulate electrostatic potential maps, highlighting electron-deficient regions at the CF3 group .

Q. How do steric and electronic effects influence the compound’s stability in aqueous media?

  • Methodological Answer :

  • Steric effects : The methyl and hydroxyl groups create steric hindrance, slowing hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) quantifies degradation.
  • Electronic effects : The electron-withdrawing CF3 group increases electrophilicity at the thioamide carbon, making it prone to nucleophilic attack. Use <sup>19</sup>F NMR to track hydrolysis products (e.g., trifluoroacetic acid) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for this compound’s synthesis?

  • Methodological Answer : Cross-validate protocols using controlled replicates :

  • Compare reaction scales (e.g., 1 mmol vs. 10 mmol) and purification methods (column chromatography vs. recrystallization).
  • If yields vary >15%, assess moisture sensitivity of intermediates or catalyst deactivation. Reproduce conditions from peer-reviewed syntheses (e.g., THF-based methods in ) .

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